![molecular formula C6H8N6O B4328716 N~1~-(2-furylmethyl)-1H-tetrazole-1,5-diamine](/img/structure/B4328716.png)
N~1~-(2-furylmethyl)-1H-tetrazole-1,5-diamine
Overview
Description
N~1~-(2-furylmethyl)-1H-tetrazole-1,5-diamine, commonly known as FTDA, is a chemical compound that has been widely studied for its potential use as a pharmaceutical drug. This compound is a tetrazole derivative that has been shown to possess a variety of interesting biological properties, including antibacterial, antifungal, and antitumor activities.
Mechanism of Action
The exact mechanism of action of FTDA is not fully understood, but it is believed to act through the inhibition of bacterial and fungal enzymes involved in cell wall synthesis. It may also act as an inhibitor of certain enzymes involved in tumor growth and neurodegeneration.
Biochemical and Physiological Effects:
FTDA has been shown to possess antibacterial and antifungal activity against a variety of pathogens, including Staphylococcus aureus and Candida albicans. It has also been shown to possess antitumor activity in vitro and in vivo, and to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of FTDA as a research tool is its broad spectrum of activity against bacterial and fungal pathogens. However, its use in animal models may be limited by its potential toxicity and lack of specificity for certain enzymes.
Future Directions
Future research on FTDA may focus on its potential as a pharmaceutical drug for the treatment of bacterial and fungal infections, as well as its potential as an antitumor and neuroprotective agent. Additional studies may also be conducted to investigate the mechanism of action of FTDA and to identify potential targets for drug development.
Scientific Research Applications
FTDA has been studied for its potential use as a pharmaceutical drug, particularly in the treatment of bacterial and fungal infections. It has also been investigated for its antitumor activity and as a potential agent for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
1-N-(furan-2-ylmethyl)tetrazole-1,5-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6O/c7-6-9-10-11-12(6)8-4-5-2-1-3-13-5/h1-3,8H,4H2,(H2,7,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZWEYDFCDOHKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNN2C(=NN=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(furan-2-ylmethyl)-1H-tetrazole-1,5-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.